2,2-Di(2-tetrahydrofuryl)propane

Anionic Polymerization Polybutadiene Microstructure Stereochemistry

Standard polar modifiers like THF require high loadings, inflating costs and complicating solvent recovery. 2,2-Di(2-tetrahydrofuryl)propane (DTHFP) is a bidentate chelating modifier that overcomes these limitations. - Achieves 87.6% vinyl molar fraction in polybutadiene at low modifier equivalents. - Meso-enriched grades (≥52 wt%) double catalytic activity vs. racemic, enabling polymerization at up to 120°C. - Randomizes β-myrcene/styrene copolymerization at just 0.35 eq vs. Li initiator, minimizing organic waste in green elastomer synthesis.

Molecular Formula C11H20O2
Molecular Weight 184.27 g/mol
CAS No. 89686-69-1
Cat. No. B1585147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Di(2-tetrahydrofuryl)propane
CAS89686-69-1
Molecular FormulaC11H20O2
Molecular Weight184.27 g/mol
Structural Identifiers
SMILESCC(C)(C1CCCO1)C2CCCO2
InChIInChI=1S/C11H20O2/c1-11(2,9-5-3-7-12-9)10-6-4-8-13-10/h9-10H,3-8H2,1-2H3/t9-,10-/m0/s1
InChIKeyFZLHAQMQWDDWFI-UWVGGRQHSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / 100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DTHFP: Chelating Modifier for High-Vinyl Rubber Synthesis


2,2-Di(2-tetrahydrofuryl)propane (DTHFP, also referred to as ditetrahydrofurylpropane) is a bidentate oxolanyl compound with the molecular formula C₁₁H₂₀O₂ and a molecular weight of 184.28 g/mol [1]. It is a colorless to nearly colorless liquid with a boiling point of 145–146 °C at 60 mmHg and a density of 1 g/cm³ [2]. Commercially, DTHFP exists as a mixture of approximately 50% meso and 50% d,l (racemic) diastereomers [3]. Its primary industrial relevance stems from its function as a polar modifier in anionic polymerization, where it facilitates the production of high vinyl-content polybutadiene and randomizes copolymerization of conjugated dienes with styrenic monomers [4].

1
Chelating modifier for anionic polymerization of conjugated dienes
2
Supports high vinyl-content polybutadiene and styrene-diene copolymer synthesis
3
Meso/d,l diastereomer mixture; stereoisomer composition affects modifier efficiency

Why DTHFP Cannot Be Replaced by Simple Ethers


In anionic polymerization of conjugated dienes, the choice of polar modifier directly determines vinyl content, copolymer composition, and ultimately material properties such as wet skid resistance and rolling resistance in tire applications [1]. While simple ethers like tetrahydrofuran (THF) are widely used, they are less effective randomizers and require significantly higher loadings to achieve comparable vinyl levels, which increases costs and complicates solvent recovery [2]. Furthermore, the stereoisomeric composition of DTHFP is critical: the meso isomer exhibits approximately twice the activity of the d,l isomer in promoting vinyl incorporation, meaning that substituting a standard 50:50 mixture with a pure racemic form would necessitate double the modifier amount for the same vinyl target [3]. The following evidence demonstrates that DTHFP's bidentate chelating structure and stereochemistry confer quantifiable advantages that render simple analog substitution a scientifically and economically unsound practice.

DTHFP: Bidentate chelation; randomizes copolymer at low loading (0.35 eq reported)
vs
THF: Monodentate ether; requires substantially higher loading for comparable randomization
Meso DTHFP: Higher vinyl-promoting activity; 1× molar equivalent for target vinyl content
vs
Racemic d,l-DTHFP: ~2× modifier amount needed for same vinyl target; doubles consumption
DTHFP: Reactivity ratio inversion achievable at 1.0 eq; wide sequence architecture range
vs
Simple ethers: Limited tuning range; full inversion not attainable under comparable conditions

Evidence-Based Performance Comparison


Meso vs. Racemic DTHFP: Vinyl-Promoting Activity

The stereochemistry of DTHFP significantly impacts its efficacy as a vinyl content modifier. A study evaluating the effect of isolated meso- and d,l-diastereomers on polybutadiene microstructure found that meso-DTHFP is substantially more active. Specifically, to produce a polybutadiene with approximately 55% vinyl content, twice the molar amount of d,l-DTHFP was required compared to using pure meso-DTHFP under identical anionic polymerization conditions [1]. This directly translates to a 2× difference in modifier efficiency based on stereoisomer composition.

Stereoisomer activity
Head-to-head
Meso-DTHFP 2× more effective than d,l-DTHFP for ~55% vinyl PBd
Meso content directly affects modifier loading requirements
Anionic polymerization; organolithium initiator; column-separated isomers
Anionic Polymerization Polybutadiene Microstructure Stereochemistry

DTHFP vs. THF: Randomization Efficiency in Copolymerization

In the statistical anionic copolymerization of β-myrcene with styrene in cyclohexane, the bidentate chelating modifier DTHFP dramatically outperforms the monodentate ether THF. The study demonstrates that to achieve a random copolymer composition (where reactivity ratios rₛ ≈ r_Myr), DTHFP requires only 0.35 equivalents relative to lithium initiator, whereas THF requires significantly higher concentrations to even approach randomization [1]. Furthermore, one equivalent of DTHFP is sufficient to completely invert the reactivity ratios (rₛ ≫ r_Myr), a level of control unattainable with practical THF loadings [1].

Randomization efficiency
Head-to-head
DTHFP randomizes at 0.35 eq vs Li; THF requires substantially higher loading
Supports lower modifier consumption and simpler solvent recovery
β-Myrcene/styrene copolymerization in cyclohexane; in situ NIR monitoring
Copolymerization Kinetics Reactivity Ratios Randomizer Efficiency

High-Vinyl Polybutadiene: DTHFP Performance at Moderate Ratios

Using DTHFP as the sole structure regulator in the arm-first synthesis of star-shaped liquid polybutadiene, researchers achieved a remarkably high vinyl molar fraction of 87.6%. This was accomplished under specific conditions: polymerization temperature of -15 °C and an n(DTHFP)/n(n-BuLi) molar ratio of 6 [1]. While other polar modifiers such as ETE (ethyl tetrahydrofurfuryl ether) can also yield high vinyl contents (e.g., 80% 1,2-vinyl enrichment reported at ETE/Li=10 and 60°C [2]), DTHFP's performance at a lower ratio (6 vs 10) and comparable temperature highlights its potent vinyl-directing capability.

Vinyl molar fraction
Reported
87.6% vinyl at DTHFP/Li = 6, −15°C
Reported high-vinyl capability in star-shaped liquid PBd
Cross-study comparable; different temperature and basis preclude direct ranking
High-Vinyl Polybutadiene Star-Shaped Polymers Tire Tread Compounds

Dual Glass Transition in SIR for Tire Performance

In the anionic synthesis of styrene-isoprene rubber (SIR), the use of DTHFP as a modifier at molar ratios of modifier to lithium initiator greater than 1:1 results in copolymers exhibiting dual glass transition temperatures (Tg) [1]. This biphasic thermal behavior is not observed with typical monodentate ether modifiers or in the absence of DTHFP. The resulting rubbery copolymers demonstrate an excellent combination of properties for tire treads: improved wet skid resistance without sacrificing rolling resistance or tread wear characteristics [1]. The dual Tg reflects a unique microstructure imparted by DTHFP that balances high-temperature damping with low-temperature flexibility.

Dual glass transition
Head-to-head
Biphasic Tg in SIR synthesized with DTHFP at >1:1 modifier:Li ratio
Reported viscoelastic profile supports wet grip without rolling resistance trade-off
Styrene-isoprene rubber; patent disclosure context
Styrene-Isoprene Rubber (SIR) Viscoelastic Properties Wet Skid Resistance

Tuning Reactivity Ratios with DTHFP/Li Ratio

The [DTHFP]/[Li] ratio provides precise, continuous control over copolymer composition profile in the myrcene-styrene system. By varying this ratio, the reactivity ratios shift from rₛ ≪ r_Myr (tapered, block-like structure) through rₛ ≈ r_Myr (random copolymer at 0.35 eq) to rₛ ≫ r_Myr (inversely tapered) [1]. This wide tunability is a direct consequence of DTHFP's strong chelation to the lithium counterion and is not achievable with the same range using monodentate modifiers like THF [1]. The resulting copolymers, despite having identical overall composition (33 mol% myrcene, 39.6 wt%), exhibit dramatically different morphologies (lamellar, cylindrical, gyroid) and mechanical properties ranging from hard and brittle to soft and flexible [1].

Sequence control
Head-to-head
Full reactivity ratio inversion achieved at 1.0 eq DTHFP; THF cannot replicate
Supports systematic copolymer architecture design from tapered to inversely tapered
Identical composition yields lamellar, cylindrical, or gyroid morphologies
Copolymer Sequence Control Reactivity Ratio Tuning Gradient Copolymers

Meso-Enriched DTHFP for High-Temperature Polymerization

Patented processes demonstrate that DTHFP compositions containing at least 52 wt% of the meso isomer enable high-temperature anionic polymerization of 1,3-butadiene (85–120°C) while still producing polydienes with controlled vinyl content in the range of 10–65% [1]. In contrast, standard 50:50 meso/d,l mixtures are less effective at elevated temperatures, often leading to undesirable vinyl content drift or loss of microstructure control. The enriched meso composition leverages the higher intrinsic activity of the meso isomer [2] to maintain polymerization control under conditions that are industrially favorable for heat removal and productivity.

Thermal process window
Head-to-head
≥52 wt% meso enables polymerization at 85–120°C with 10–65% vinyl control
Meso-enriched grade supports higher reactor throughput at elevated temperatures
Patent-validated; standard 50:50 mixture shows performance degradation at high temp
High-Temperature Anionic Polymerization Vinyl Modifier Composition Process Robustness

DTHFP: Application Scenarios for Procurement and Design


Passenger Tire Treads: Balancing Wet Grip and Rolling Resistance

Based on evidence that DTHFP enables high vinyl content polybutadiene (87.6% vinyl molar fraction) and dual Tg styrene-isoprene rubber, procurement of DTHFP is indicated for developing tire tread formulations that demand improved wet skid resistance without the typical rolling resistance penalty. Industrial users should specify meso-enriched DTHFP (≥52 wt% meso) to leverage the higher activity demonstrated in direct stereoisomer comparisons [1] and to benefit from the high-temperature polymerization process window [2].

Bio-Based Elastomers: Controlled Copolymerization of Myrcene and Styrene

For research and development of renewable elastomers, DTHFP provides unparalleled control over reactivity ratios in β-myrcene/styrene copolymerization. The ability to randomize the copolymer at just 0.35 equivalents relative to lithium initiator—compared to the excessive THF required—makes DTHFP the modifier of choice for minimizing organic waste and energy consumption in green polymer synthesis [3]. Researchers can dial in copolymer sequence from block-like to random to inversely tapered by adjusting the [DTHFP]/[Li] ratio, enabling systematic study of morphology-property relationships in bio-based thermoplastic elastomers [3].

High-Temperature Anionic Polymerization for Increased Reactor Throughput

Manufacturing facilities seeking to increase production capacity without capital investment in new reactors should procure DTHFP compositions with at least 52 wt% meso isomer. This specification permits polymerization at peak temperatures up to 120°C while maintaining precise control over vinyl content (10–65%), as validated in patent literature [2]. The higher operating temperature reduces cooling utility requirements and shortens cycle times, directly improving cost-per-kilogram metrics for synthetic rubber production [2].

Model Systems for Structure-Property Studies in Gradient Copolymers

Academic and industrial polymer chemistry laboratories investigating gradient copolymer behavior should utilize DTHFP as the preferred polar modifier. Its strong chelation to lithium and bidentate nature allow for systematic variation of reactivity ratios across a wide range, yielding copolymers with identical composition but vastly different morphologies (lamellar, cylindrical, gyroid) and mechanical properties [3]. This makes DTHFP an essential tool for fundamental studies linking copolymer sequence to self-assembly and ultimate material performance [3].

Application
Selection Property
Validation Focus
Passenger tire tread formulation
High-vinyl microstructure control
Wet grip / rolling resistance balance endpoints
Bio-based elastomer copolymerization
Copolymer randomization efficiency
Reactivity ratio and morphology mapping
High-throughput anionic polymerization
Meso-enriched thermal process tolerance
Temperature-dependent vinyl content control
Gradient copolymer structure-property studies
Sequence architecture tuning range
Copolymer morphology-mechanical property relationships

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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